molecular formula C22H31N3O5S2 B2737732 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate CAS No. 361478-99-1

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2737732
CAS No.: 361478-99-1
M. Wt: 481.63
InChI Key: RIMIQDDKBHUGIF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a thiazole-derived compound featuring a 4-methylthiazole core substituted at position 2 with a 4-(N,N-diisobutylsulfamoyl)benzamido group and at position 5 with an ethyl carboxylate ester. This compound is synthesized through sequential coupling reactions, as demonstrated in analogous thiazole syntheses . Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or as a fluorescent probe precursor, though specific biological data remain unexplored in the provided evidence.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S2/c1-7-30-21(27)19-16(6)23-22(31-19)24-20(26)17-8-10-18(11-9-17)32(28,29)25(12-14(2)3)13-15(4)5/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMIQDDKBHUGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamido and sulfamoyl groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds within the thiazole family. Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate has shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Streptococcus pneumoniae

The mechanism of action is believed to involve:

  • Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan synthesis in bacterial cell walls.
  • Biofilm Disruption : Reducing biofilm formation critical in chronic infections.

Case Study: Antibacterial Evaluation

A comprehensive study evaluated the antibacterial effects of this compound against several bacterial strains, determining Minimum Inhibitory Concentration (MIC) values and biofilm inhibition percentages:

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus485
Streptococcus pneumoniae290
Escherichia coli870

These results indicate a broad spectrum of activity, particularly against Gram-positive bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

  • Absorption : The compound's solubility profile suggests favorable absorption characteristics.
  • Distribution : Investigations into tissue distribution are ongoing.
  • Metabolism : Metabolic pathways need further elucidation to understand the compound's stability and efficacy.
  • Excretion : Studies on excretion pathways will inform dosing regimens.

Mechanism of Action

The mechanism by which ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Thiazole Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Melting Point (°C) Yield (%) Reference
Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate 4-(N,N-diisobutylsulfamoyl)benzamido Ethyl carboxylate Not reported Not reported Target
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] 4-pyridinyl Ethyl carboxylate Not reported Not reported
Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (12) 4-(2,3-dihydro-1H-perimidin-2-yl)benzamido Ethyl butanoate 128.6–132.5 35
NL-AC (Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate) 4-(acryloyloxy)-3-formylphenyl Ethyl carboxylate Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups: The sulfamoyl group in the target compound contrasts with the pyridinyl (moderately electron-withdrawing) and perimidinyl (bulky, aromatic) groups in analogues. This difference may influence reactivity; sulfonamides are known for enhanced hydrogen-bonding capacity compared to esters or aryl groups .
  • Melting Points : Compounds with rigid substituents (e.g., perimidinyl in 12 ) exhibit higher melting points (128–147°C) due to crystalline packing, while esters like NL-AC likely have lower melting points, though data are unavailable .

Contrasts :

Key Insights :

  • Biological Activity : Pyridinyl-thiazole carboxamides exhibit measurable bioactivity (e.g., anticancer effects via kinase inhibition), suggesting the target compound’s sulfamoyl group could similarly target enzymes like carbonic anhydrases or proteases .

Biological Activity

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole ring
  • Benzamido group
  • Sulfamoyl group

Its molecular formula is C16H24N2O3SC_{16}H_{24}N_2O_3S with a molecular weight of approximately 348.44 g/mol. The presence of the sulfamoyl group suggests potential interactions with biological targets related to enzyme inhibition or receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl moiety is known to mimic the transition state of enzyme-substrate complexes, leading to inhibition of various enzymes involved in metabolic pathways. This inhibition can disrupt normal biochemical processes, resulting in significant biological effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown promising results against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMCF-715.2
Ovarian CancerOVCAR-312.8
Colon CancerHCT-11610.5

These findings indicate that the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

In addition to its antitumor properties, this compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 (µM)
Carbonic AnhydraseCompetitive5.0
AcetylcholinesteraseNon-competitive8.3

The compound's ability to inhibit these enzymes suggests potential applications in treating conditions such as glaucoma and Alzheimer's disease .

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against different cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and ovarian cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Study on Enzyme Inhibition

Another research article investigated the inhibitory effects of this compound on carbonic anhydrase and acetylcholinesterase. The results indicated that it effectively inhibited both enzymes, with potential implications for treating conditions associated with enzyme dysregulation .

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